molecular formula C13H19Cl2N5O B1430307 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride CAS No. 1239748-54-9

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride

Cat. No.: B1430307
CAS No.: 1239748-54-9
M. Wt: 332.2 g/mol
InChI Key: IRZPYWZPSNHPPD-UHFFFAOYSA-N
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Description

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N5O and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in conformational changes that affect enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time Prolonged exposure can lead to changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects . Higher doses can lead to adverse effects, including toxicity and alterations in cellular function. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites . The compound’s metabolism often involves multi-step processes, including oxidation and conjugation reactions, which are essential for its biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for evaluating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O.2ClH/c1-9-16-13(19-17-9)11-3-2-6-15-12(11)18-7-4-10(14)5-8-18;;/h2-3,6,10H,4-5,7-8,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZPYWZPSNHPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Reactant of Route 4
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Reactant of Route 5
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.